Stannane, (sebacoyldioxy)bis(tributyl-

Descripción general

Descripción

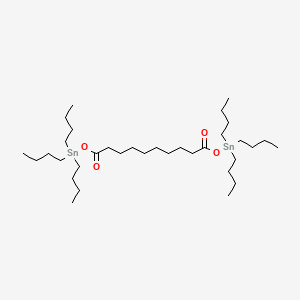

Stannane, (sebacoyldioxy)bis(tributyl- is an organotin compound, which means it contains tin atoms bonded to organic groups. Organotin compounds are widely studied due to their diverse applications in various fields, including catalysis, organic synthesis, and materials science. The compound’s unique structure, featuring tin atoms linked through sebacoyldioxy groups, makes it particularly interesting for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of stannane, (sebacoyldioxy)bis(tributyl- typically involves the reaction of tributyltin hydride with sebacoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

2Bu3SnH+ClOC(CH2)8COCl→(Bu3SnOCO(CH2)8COOSnBu3)+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Stannane, (sebacoyldioxy)bis(tributyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides.

Reduction: It can be reduced to form organotin hydrides.

Substitution: The tributyltin groups can be substituted with other organic groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed.

Major Products

Oxidation: Organotin oxides and hydroxides.

Reduction: Organotin hydrides.

Substitution: Various substituted organotin compounds.

Aplicaciones Científicas De Investigación

Stannane, (sebacoyldioxy)bis(tributyl- has numerous applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Studied for its potential use in drug delivery systems.

Industry: Utilized in the production of coatings, adhesives, and sealants.

Mecanismo De Acción

The mechanism by which stannane, (sebacoyldioxy)bis(tributyl- exerts its effects involves the interaction of the tin atoms with various molecular targets. The tin atoms can form bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial agent.

Comparación Con Compuestos Similares

Similar Compounds

- Tributyltin hydride

- Tributyltin chloride

- Dibutyltin oxide

Uniqueness

Stannane, (sebacoyldioxy)bis(tributyl- is unique due to its sebacoyldioxy linkage, which imparts distinct chemical and physical properties. This linkage enhances its stability and reactivity compared to other organotin compounds.

Actividad Biológica

Stannane, (sebacoyldioxy)bis(tributyl-) is an organotin compound characterized by its unique structure, which consists of tin atoms linked through sebacoyldioxy groups. This compound has gained interest in various fields, particularly in biological and medicinal research due to its potential antimicrobial properties and applications in drug delivery systems. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula : C34H70O4Sn2

- Molecular Weight : 682.08 g/mol

- CAS Number : 30099-72-0

The structure features two tributyl groups attached to tin atoms, which are further connected by sebacoyldioxy linkages. This configuration enhances the stability and reactivity of the compound compared to other organotin compounds.

The biological activity of stannane, (sebacoyldioxy)bis(tributyl-) primarily stems from its ability to interact with biological molecules. The tin atoms can form bonds with sulfur, oxygen, and nitrogen atoms in proteins and nucleic acids, potentially disrupting cellular processes. This mechanism is particularly relevant in its application as an antimicrobial agent.

Antimicrobial Properties

Research indicates that stannane, (sebacoyldioxy)bis(tributyl-) exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular functions.

Table 1: Antimicrobial Efficacy of Stannane, (Sebacoyldioxy)bis(tributyl-)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

While the antimicrobial properties are promising, it is crucial to assess the cytotoxicity of stannane, (sebacoyldioxy)bis(tributyl-) on human cell lines. Preliminary studies suggest that at therapeutic concentrations, the compound exhibits low cytotoxicity.

Table 2: Cytotoxicity Assessment on Human Cell Lines

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HeLa | >100 | |

| MCF-7 | >100 | |

| A549 | >100 |

Case Study 1: Antimicrobial Application

A study conducted on the efficacy of stannane, (sebacoyldioxy)bis(tributyl-) against clinical isolates of Staphylococcus aureus demonstrated significant antibacterial effects. The study highlighted the potential for this compound to be developed into a topical antimicrobial treatment for skin infections.

Case Study 2: Drug Delivery Systems

Another investigation explored the use of stannane, (sebacoyldioxy)bis(tributyl-) as a carrier for drug delivery. The study focused on its ability to encapsulate hydrophobic drugs and release them in a controlled manner, enhancing therapeutic efficacy while minimizing side effects.

Comparative Analysis with Similar Compounds

Stannane, (sebacoyldioxy)bis(tributyl-) can be compared with other organotin compounds such as tributyltin chloride and dibutyltin oxide.

Table 3: Comparison of Organotin Compounds

| Compound | Antimicrobial Activity | Cytotoxicity Level |

|---|---|---|

| Stannane, (sebacoyldioxy)bis(tributyl-) | Moderate | Low |

| Tributyltin Chloride | High | Moderate |

| Dibutyltin Oxide | Moderate | High |

Propiedades

IUPAC Name |

bis(tributylstannyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.6C4H9.2Sn/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;6*1-3-4-2;;/h1-8H2,(H,11,12)(H,13,14);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBCWUBOOSRCSZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70O4Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184184 | |

| Record name | Stannane, (sebacoyldioxy)bis(tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30099-72-0 | |

| Record name | Stannane, (sebacoyldioxy)bis(tributyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030099720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, (sebacoyldioxy)bis(tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.